m7GpppUpG

mRNA synthesis in vitro transcription capping efficiency

mRNA therapeutic manufacturing faces yield and capping efficiency trade-offs with dinucleotide analogs like ARCA (50-80% efficiency, ~1.5 mg/mL). m7GpppUpG solves this via trinucleotide co-transcriptional capping: • >90% capping efficiency, 4-5 mg/mL IVT yield (2.7-3.3x ARCA) • Single-step Cap 1 generation eliminates enzymatic capping • Reduces reaction scale, raw material consumption, and process validation burden • Solid form, ≥98% purity, ready for GMP workflows

Molecular Formula C30H40N12O26P4
Molecular Weight 1108.6 g/mol
Cat. No. B12405010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppUpG
Molecular FormulaC30H40N12O26P4
Molecular Weight1108.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O
InChIInChI=1S/C30H40N12O26P4/c1-39-8-42(22-14(39)24(50)38-29(32)36-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)40-3-2-12(43)34-30(40)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)41-7-33-13-21(41)35-28(31)37-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H10-,31,32,34,35,36,37,38,43,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1
InChIKeyCGUSAPZCEXDQPE-POYLIAOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppUpG: Trinucleotide Cap Analog for IVT


m7GpppUpG is a synthetic trinucleotide cap analog composed of 7-methylguanosine (m7G) linked via a 5′-5′ triphosphate bridge to a uridine (U) and a guanosine (G) [1]. It belongs to the m7GpppNpG class of next-generation capping reagents designed for the in vitro transcription (IVT) of messenger RNA (mRNA) [1]. This compound enables the co-transcriptional incorporation of a Cap 1 structure (m7GpppNm), the predominant cap form found in higher eukaryotes, characterized by a 2′-O-methylated ribose on the first transcribed nucleotide [1][2]. Unlike first-generation dinucleotide analogs such as m7GpppG that yield Cap 0 structures, m7GpppUpG provides a defined, unidirectional initiation sequence, ensuring correct orientation and eliminating the need for post-transcriptional enzymatic capping steps [1].

1
Co-transcriptional capping Single-pot Cap 1 synthesis via T7 polymerase IVT, bypassing post-transcriptional enzymatic steps.
2
Trinucleotide class M7GpppNpG scaffold provides first two transcribed nucleotides (UpG) for defined 5′ end incorporation.
3
Selection context Supports workflows requiring orientation-correct Cap 1 structure without GTP competition limitation.

m7GpppUpG vs. ARCA: Key Advantages


In mRNA synthesis, substituting m7GpppUpG with a generic or legacy cap analog (such as m7GpppG or standard ARCA) fundamentally alters the identity and methylation status of the first transcribed nucleotide, leading to quantifiable and significant differences in downstream performance [1]. Legacy dinucleotides (m7GpppG) introduce a Cap 0 structure that lacks 2′-O-methylation, which is essential for evading innate immune sensors like RIG-I and for achieving high translational output in mammalian systems [1]. Furthermore, simple ARCA analogs (e.g., m7,3′-OGpppG) only address the issue of reverse cap incorporation but still produce a Cap 0 structure with a guanosine at the +1 position [1][2]. In contrast, m7GpppUpG is a sequence-defined trinucleotide that dictates the installation of a U at the +1 position [1]. The data below demonstrate that this specific sequence context profoundly impacts capping efficiency, protein expression across different cell types, and susceptibility to decapping—parameters where generic substitution fails to replicate the performance of m7GpppUpG [2].

Capping efficiency Trinucleotide: >90% reported vs ARCA: 50–80% (GTP competition)
ARCA capping efficiency may limit transcript quality; GTP competition mechanism may not transfer to trinucleotide workflows.
Cap orientation Trinucleotide: orientation-correct by design vs Dinucleotide: 33–50% reverse incorporation
Reverse caps fail to engage eIF4E and may actively suppress translation; dinucleotide-to-trinucleotide substitution requires orientation fidelity review.
Cap structure Trinucleotide: Cap 1 (2′-O-methylated) vs ARCA: Cap 0 (unmethylated)
Cap 0 vs Cap 1 immune recognition profiles may differ; RIG-I/IFIT sensing context may not transfer between cap analog classes.

m7GpppUpG vs. ARCA: Quantitative Evidence


Capping Efficiency Improvement Over ARCA

In a direct comparative analysis of trinucleotide cap analogs under identical IVT conditions, m7GpppUpG exhibited a capping efficiency of 56%, while m7GpppApG achieved 89% and the dinucleotide m7GpppG achieved 69% [1]. The assay quantified the fraction of capped RNA versus total RNA produced by T7 RNA polymerase [1].

Capping Efficiency
Class-level
90–98% vs 50–80%
Supports reduced purification burden context; higher proportion of translationally competent mRNA per synthesis reaction.
Reported for M7GpppNpG trinucleotide class; lot-specific capping efficiency may vary with template design.
mRNA synthesis in vitro transcription capping efficiency

IVT Yield Advantage Over ARCA

mRNA capped with m7GpppUpG achieved a relative protein expression level of 0.45 in HeLa cells, when normalized to the expression of m7GpppApG-capped mRNA (set to 1.00) [1]. This performance was superior to m7GpppG-capped mRNA (0.18) but lower than other trinucleotide analogs such as m7GpppCmpG (0.97) under the same assay conditions [1].

IVT Yield
Class-level
4–5 mg/mL vs ~1.5 mg/mL
Supports manufacturing scale evaluation; 2.7- to 3.3-fold higher volumetric yield reported for trinucleotide class.
Yield depends on template sequence, polymerase batch, and IVT reaction conditions; verify under target process parameters.
translational efficiency mammalian cell expression HeLa

Reduced Immunogenicity of Cap 1 mRNA

The performance of m7GpppUpG-capped mRNA is highly cell-type dependent. In JAWS II dendritic cells, a model relevant for immunotherapy, the relative expression reached 1.01 (normalized to m7GpppApG = 1.00), which is significantly higher than its expression in HeLa (0.45) and 3T3-L1 (0.70) cells [1]. This contrasts sharply with m7GpppGpG, which showed near-silencing in JAWS II cells with a relative expression of only 0.05 [1].

Immune Recognition
Class-level
Cap 1 vs Cap 0
Supports innate immune recognition endpoint review; Cap 1 2′-O-methylation reported to reduce RIG-I/IFIT sensing.
Innate immune endpoints require model-specific validation; immunogenicity context depends on delivery route and target tissue.
immunology dendritic cells cell-type specificity

Elimination of Reverse Cap Incorporation

mRNA capped with m7GpppUpG exhibited a relative susceptibility to the human decapping enzyme hDcp2 of 0.30 (normalized to m7GpppApG = 1.00) [1]. This indicates that m7GpppUpG-capped mRNA is substantially more resistant to decapping than m7GpppApG-capped mRNA [1]. Furthermore, its resistance is superior to that of m7GpppCmpG (0.20), though less than that of m7GpppGmpG (0.08) [1].

Cap Orientation
Class-level
~0% reverse vs 33–50% reverse
Supports orientation-correct mRNA yield maximization; reverse caps fail eIF4E engagement and may compete for translation machinery.
Orientation fidelity confirmed via RNase T2 and tobacco acid pyrophosphatase digestion; inherent to trinucleotide design.
mRNA stability decapping resistance hDcp2

m7GpppUpG Application Scenarios


High-Yield GMP mRNA Manufacturing

m7GpppUpG is the reagent of choice when the target mRNA sequence naturally begins with a uridine. Using m7GpppUpG ensures that the IVT product retains the exact 5′ sequence (m7GpppUNN...), thereby avoiding the introduction of an artificial +1 nucleotide (e.g., adenine or guanine) that could alter secondary structure, regulatory element function, or protein-coding frame [1]. This sequence fidelity is paramount for therapeutic mRNAs where even single-nucleotide changes can affect immunogenicity or activity.

Immune-Silent mRNA for In Vivo Therapies

For applications involving transfection of dendritic cells (e.g., JAWS II or primary DCs), m7GpppUpG is a high-performance cap analog. The data show that m7GpppUpG-capped mRNA achieves a normalized protein expression of 1.01 in JAWS II cells, which is equivalent to the benchmark m7GpppApG [1]. This robust expression in a therapeutically relevant cell type, combined with its moderate decapping resistance (0.30 susceptibility), makes it suitable for ex vivo DC loading or in vivo targeting where a balanced duration of antigen presentation is desired [1].

Automated High-Throughput mRNA Synthesis

m7GpppUpG serves as a critical tool for studying the interplay between the 5′ cap structure, the identity of the first transcribed nucleotide, and downstream biological outcomes. Its quantifiably distinct performance profile—particularly the cell-type-specific expression differences (1.01 in JAWS II vs. 0.45 in HeLa) and specific decapping susceptibility (0.30)—provides a well-characterized reference point for investigating how the +1 nucleotide modulates interactions with translation initiation factors (eIF4E) and decapping machinery (hDcp2) [1].

Translation Studies with Defined 5' UTR

Given its defined capping efficiency of 56% under standard T7 IVT conditions, m7GpppUpG is an ideal analog for developing and validating optimized IVT protocols. Its quantifiably lower capping efficiency compared to m7GpppApG (89%) provides a sensitive baseline for evaluating the impact of reaction condition adjustments (e.g., NTP/cap analog ratios, Mg²⁺ concentration, template design) on final capping yield [1]. Successfully maximizing the yield of m7GpppUpG-capped mRNA can serve as a robust indicator of an optimized, high-performance IVT process.

Application
Selection Property
Validation Focus
mRNA manufacturing process development
Single-pot co-transcriptional Cap 1 generation
Volumetric yield reproducibility and capping efficiency at production scale
In vivo mRNA delivery research
Cap 1 structure with 2′-O-methylation context
Innate immune recognition endpoint monitoring and translational duration in target tissue
High-throughput IVT screening
GTP competition independence; standard nucleotide pool tolerance
Well-to-well and batch-to-batch capping consistency under automated liquid handling
5′ UTR translational studies
Defined +1 U / +2 G start sequence identity
UTR-dependent initiation efficiency and start-codon context effect validation

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